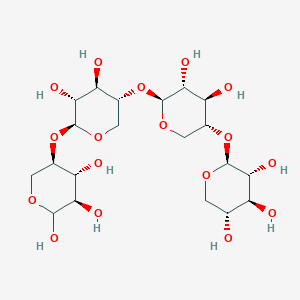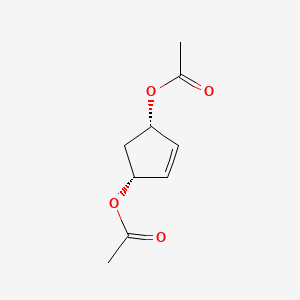
顺式-3,5-二乙酰氧基-1-环戊烯
描述
“Cis-3,5-Diacetoxy-1-cyclopentene” is an organic building block . It has been used as a substrate to investigate the enantioselectivity of esterase EstA3 (obtained from a drinking water metagenome) and esterase EstCE1 (obtained from a soil metagenome) .
Synthesis Analysis
The synthesis of “cis-3,5-Diacetoxy-1-cyclopentene” involves the phase-transfer reaction of 3,5-dibromo-1-cyclopentene with potassium acetate . Slow addition of the monomer and maintaining excess thiourea concentration in the reaction mass improves the yield .Molecular Structure Analysis
The molecular formula of “cis-3,5-Diacetoxy-1-cyclopentene” is C9H12O4 . Its molecular weight is 184.19 .Chemical Reactions Analysis
“Cis-3,5-Diacetoxy-1-cyclopentene” may be employed as a substrate to investigate the enantioselectivity of esterase EstA3 and esterase EstCE1 .Physical And Chemical Properties Analysis
“Cis-3,5-Diacetoxy-1-cyclopentene” is a solid compound . It has a refractive index of n20/D 1.460 and a density of 1.127 g/mL at 20 °C .科学研究应用
I have conducted a search for the scientific research applications of cis-3,5-Diacetoxy-1-cyclopentene . However, the available information does not provide a comprehensive list of six to eight unique applications. The compound is primarily mentioned as an organic building block and as a substrate for investigating the enantioselectivity of certain esterases .
安全和危害
“Cis-3,5-Diacetoxy-1-cyclopentene” should be used only outdoors or in a well-ventilated area . Avoid breathing mist/vapours/spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . All exposed external body areas should be washed thoroughly after handling .
作用机制
Target of Action
The primary targets of cis-3,5-Diacetoxy-1-cyclopentene are esterase enzymes . These enzymes play a crucial role in the hydrolysis of ester bonds, which are common in many biological molecules.
Mode of Action
cis-3,5-Diacetoxy-1-cyclopentene interacts with its targets, the esterase enzymes, by serving as a substrate . The enzymes catalyze the hydrolysis of the ester bonds in the compound, resulting in the formation of chiral acetoxy alcohol .
Biochemical Pathways
The hydrolysis of cis-3,5-Diacetoxy-1-cyclopentene by esterase enzymes affects the metabolic pathways involving ester-containing compounds . The downstream effects include the generation of chiral acetoxy alcohol, which can participate in various biochemical reactions.
Pharmacokinetics
Itsmolecular weight (184.19) and density (1.127 g/mL at 20 °C) suggest that it may have good bioavailability.
Result of Action
The action of cis-3,5-Diacetoxy-1-cyclopentene results in the production of chiral acetoxy alcohol . This compound can be further metabolized or participate in other biochemical reactions, contributing to the overall metabolic activity of the cell.
Action Environment
The action, efficacy, and stability of cis-3,5-Diacetoxy-1-cyclopentene can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, the compound’s interaction with esterase enzymes may be influenced by the pH and ionic strength of the environment.
属性
IUPAC Name |
[(1S,4R)-4-acetyloxycyclopent-2-en-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-6(10)12-8-3-4-9(5-8)13-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPIBFMHHUEUQR-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H](C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436532 | |
| Record name | cis-3,5-Diacetoxy-1-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54664-61-8 | |
| Record name | cis-3,5-Diacetoxy-1-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3,5-diacetoxy-1-cyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is cis-3,5-Diacetoxy-1-cyclopentene particularly useful for synthesizing chiral molecules?
A: cis-3,5-Diacetoxy-1-cyclopentene possesses a meso configuration, meaning it is achiral despite having chiral centers. This allows for the preparation of enantiomerically pure compounds through enzymatic desymmetrization. [] Essentially, enzymes can selectively react with one of the identical groups in the molecule, breaking the symmetry and leading to a single desired enantiomer.
Q2: The research papers mention using lipases to modify cis-3,5-Diacetoxy-1-cyclopentene. What is the significance of this process?
A: Lipases are enzymes known for their ability to catalyze the hydrolysis of esters. In the context of cis-3,5-Diacetoxy-1-cyclopentene, lipases can selectively hydrolyze one of the two acetate groups. [, ] This selective hydrolysis yields chiral intermediates like (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, which are valuable building blocks for synthesizing complex natural products and pharmaceuticals.
Q3: What are the advantages of immobilizing lipases for these reactions?
A: Immobilizing lipases on solid supports, such as magnetic nanoparticles, offers several advantages: [, ]
Q4: How does the choice of lipase impact the outcome of the reaction with cis-3,5-Diacetoxy-1-cyclopentene?
A: Different lipases exhibit varying degrees of selectivity towards the acetate groups in cis-3,5-Diacetoxy-1-cyclopentene. For instance, Pseudomonas Fluorescens lipase (PFL) generally demonstrates higher enantioselectivity for the (1S,4R)-enantiomer compared to Candida Rugosa lipase (CRL). [] This highlights the importance of selecting the appropriate lipase to achieve the desired enantiomeric purity in the final product.
Q5: Beyond enzymatic reactions, has cis-3,5-Diacetoxy-1-cyclopentene been explored for other applications?
A: Yes, a study utilized cis-3,5-Diacetoxy-1-cyclopentene as a key starting material in the total synthesis of (+)-Nordasycarpidone, (+)-Dasycarpidone, and (+)-Uleine. [] These compounds belong to the uleine alkaloid family, known for their complex structures and potential biological activities. This example showcases the versatility of cis-3,5-Diacetoxy-1-cyclopentene as a building block in organic synthesis, extending beyond enzymatic transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



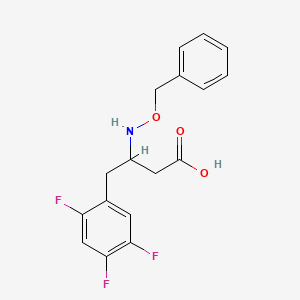




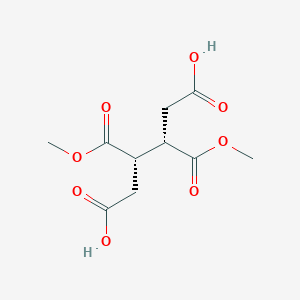
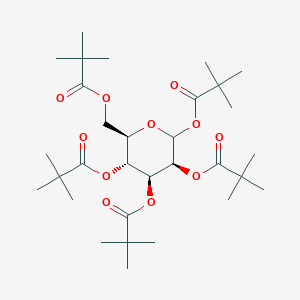
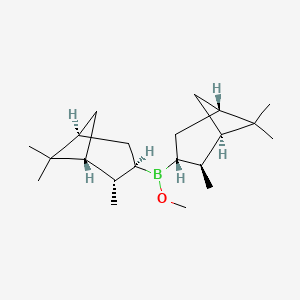

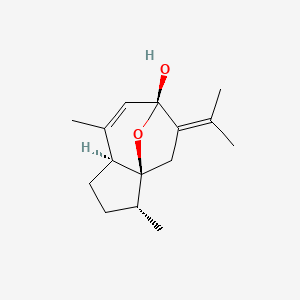
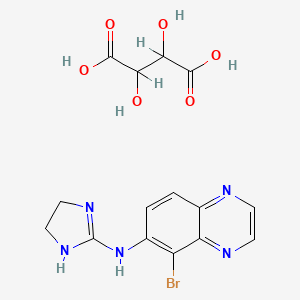
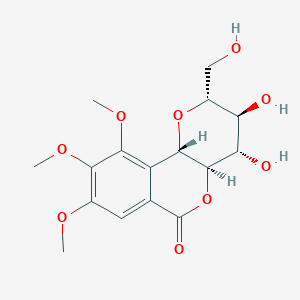
![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)
